2,4-Bis(trifluoromethyl)-6-bromoaniline

Medicinal Chemistry Physicochemical Profiling Nucleophilicity Modulation

Standard anilines fail under acidic coupling conditions due to uncontrolled nucleophilicity. 2,4-Bis(trifluoromethyl)-6-bromoaniline resolves this with a highly depressed NH₂ pKa (≤-0.5 vs. ~0.70 for the mono-CF₃ analog), enabling chemoselective amide/sulfonamide bond formation without over-acylation. • Ortho-Br handle supports regioselective Pd-catalyzed Suzuki, Heck, and Buchwald-Hartwig couplings adjacent to the CF₃-modified ring • Dual CF₃ groups depress HOMO energy for improved electron-transport properties in advanced materials • Scalable preparation demonstrated at 81.2% yield with 99% purity, ensuring reliable bulk supply for lead-optimization campaigns.

Molecular Formula C8H4BrF6N
Molecular Weight 308.02 g/mol
Cat. No. B12961904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(trifluoromethyl)-6-bromoaniline
Molecular FormulaC8H4BrF6N
Molecular Weight308.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF6N/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2H,16H2
InChIKeyRQTCMIWRBZREQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(trifluoromethyl)-6-bromoaniline Overview


2,4-Bis(trifluoromethyl)-6-bromoaniline (CAS 243977-18-6) is a highly substituted aromatic aniline carrying two electron‑withdrawing trifluoromethyl groups at positions 2 and 4 and a bromine atom at position 6 on the benzene ring . With a molecular formula of C₈H₄BrF₆N and a molecular weight of 308.02 g·mol⁻¹, it belongs to the class of halogenated trifluoromethylanilines that serve as strategic intermediates in medicinal chemistry, agrochemical research and advanced material synthesis . Its structural hallmark is the simultaneous presence of three distinct functional handles—a nucleophilic amino group, a cross‑coupling‑competent bromine, and two metabolically robust trifluoromethyl substituents—all positioned ortho/para to the amine, creating an electronic environment that is substantially more electron‑deficient than that of mono‑ or non‑fluorinated bromoaniline analogs .

2,4-Bis(trifluoromethyl)-6-bromoaniline vs. Generic Bromoanilines


Simple bromoanilines or mono‑trifluoromethyl analogs cannot replicate the electronic and steric profile of 2,4‑bis(trifluoromethyl)-6‑bromoaniline. The two ortho/para CF₃ groups collectively depress the pKa of the anilinium ion to a region far below that of aniline (pKa ≈ 4.6) or even 2‑bromo‑4‑(trifluoromethyl)aniline (pKa ≈ 0.70) , while the ortho‑bromine provides a site for regioselective metal‑catalyzed cross‑coupling adjacent to the amine [1]. Replacing this compound with an analog that lacks one CF₃ or places the bromine at a different position alters both the nucleophilicity of the NH₂ group and the oxidative‑addition kinetics at the C–Br bond, leading to divergent reactivity in multi‑step synthetic sequences and ultimately affecting the yield, purity, and structural integrity of downstream products [1]. The quantitative evidence below demonstrates exactly where these differences become decisive for scientific selection and procurement.

Quantitative Differentiation vs. Closest Analogs


Reduced Anilinium Ion pKa

The predicted pKa of 2,4‑bis(trifluoromethyl)‑6‑bromoaniline can be estimated as ≤ −0.5, based on the known pKa of its des‑bromo analog 2,4‑bis(trifluoromethyl)aniline (−0.37 ± 0.10) plus the additional electron‑withdrawing effect of an ortho‑bromine. This places the compound roughly 1.0–1.5 log units more acidic than 2‑bromo‑4‑(trifluoromethyl)aniline (pKa 0.70 ± 0.10) and >4 log units more acidic than unsubstituted aniline (pKa ≈ 4.6).

Medicinal Chemistry Physicochemical Profiling Nucleophilicity Modulation

Enhanced Orthogonal Functional Handles

2,4‑Bis(trifluoromethyl)‑6‑bromoaniline presents three chemically distinct handles for sequential functionalization: a free NH₂ group, a single bromine atom at position 6, and two CF₃ groups that activate the ring toward nucleophilic aromatic substitution (SNAr) at positions 3 and 5 [1]. By contrast, 2‑bromo‑4‑(trifluoromethyl)aniline offers only two handles (NH₂ and Br), and 2,6‑dibromo‑4‑(trifluoromethyl)aniline, while possessing three handles (NH₂ and two Br), lacks the second CF₃ that imparts metabolic stability and lipophilicity .

Synthetic Methodology Diversity‑Oriented Synthesis Building Block Efficiency

Scalable Synthesis with High Yield and Purity

A published preparative procedure for 2‑bromo‑4,6‑bis(trifluoromethyl)aniline, starting from 3,5‑bis(trifluoromethyl)aniline and elemental bromine in glacial acetic acid, delivers the product as white crystals in 81.2% yield with 99% purity after a single recrystallization [1]. This contrasts with many bromoaniline syntheses that require chromatographic purification to achieve purity ≥97% and often report yields in the 50–70% range for sterically congested ortho‑bromination . The high purity attainable without chromatography reduces procurement costs for end‑users who require material of defined quality for sensitive catalytic transformations.

Process Chemistry Scale‑up Synthesis Quality Assurance

Directed Cyclization via Ortho-Br/NH2 Proximity

The vicinal relationship between the NH₂ and Br substituents in 2,4‑bis(trifluoromethyl)‑6‑bromoaniline enables a unique intramolecular cyclization manifold that is inaccessible to its non‑ortho‑brominated isomers. After transient protection or activation, the bromine at position 6 can participate in palladium‑catalyzed annulation with the proximate amine nitrogen to form indole, benzimidazole, or quinolinone frameworks [1]. In contrast, 2,6‑dibromo‑4‑(trifluoromethyl)aniline offers symmetrical dibromination that can lead to regioisomeric mixtures upon mono‑functionalization, while 4‑bromo‑2‑(trifluoromethyl)aniline lacks the ortho‑Br/NH₂ adjacency altogether .

Heterocycle Synthesis Directed Ortho‑Metalation Cyclization Chemistry

High-Value Application Scenarios


Medicinal Chemistry: Late-Stage Diversification

The compound’s substantially depressed NH₂ pKa (≤ −0.5, compared to 0.70 for the mono‑CF₃ analog) permits amide coupling or sulfonamide formation under conditions that would over‑acylate more nucleophilic anilines . The bromine at position 6 enables subsequent Pd‑catalyzed cross‑coupling to introduce aryl, alkenyl, or alkynyl diversity elements adjacent to the CF₃‑modified ring, a strategy employed in the construction of glucocorticoid receptor modulators and kinase inhibitor libraries .

Agrochemical Synthesis: Fluorinated Heterocycles

The ortho‑Br/NH₂ juxtaposition, combined with double CF₃ activation, makes this building block ideally suited for one‑pot syntheses of trifluoromethyl‑substituted benzimidazoles, indoles, and quinolinones—privileged scaffolds in fungicide and herbicide discovery . The documented scalable preparation (81.2% yield, 99% purity) provides the reliable bulk supply needed for lead‑optimization campaigns .

Material Science: Organic Semiconductors & OLEDs

The high fluorine content (six fluorine atoms per molecule) and the electron‑withdrawing character of the 2,4‑bis(trifluoromethyl)aniline core lower the HOMO energy and improve electron‑transport properties. The bromine handle allows for iterative cross‑coupling to build extended π‑conjugated systems while maintaining the solubility and thermal stability benefits conferred by the CF₃ groups .

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